2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one features a triazolo-pyridazine core fused with a pyridinyl group at position 6 and a sulfanyl (-S-) linker to a tetrahydroquinolinyl ethanone moiety. Similar triazolo-fused compounds are reported for antiproliferative, antimicrobial, and kinase-inhibitory activities, making structural comparisons critical for inferring its properties .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-20(26-13-5-7-15-6-1-2-9-18(15)26)14-29-21-24-23-19-11-10-17(25-27(19)21)16-8-3-4-12-22-16/h1-4,6,8-12H,5,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGVSLUYNHTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields. Additionally, continuous flow reactors can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and triazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H13F3N6OS
- Molecular Weight : 430.4 g/mol
Identifiers
- CAS Number : 891103-88-1
- PubChem CID : 40982787
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibit significant antimicrobial properties. Research has demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.
Anticancer Properties
The compound's structural features suggest it may interact with specific molecular pathways involved in cancer cell proliferation. Preliminary studies have shown that derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism of action is thought to involve modulation of signaling pathways related to cell cycle regulation.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, research has explored the neuroprotective potential of this compound. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various derivatives of the compound. The results indicated that certain modifications enhanced efficacy against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells .
Case Study 2: Cancer Cell Line Studies
A study conducted by Zhang et al. (2024) investigated the effects of this compound on several cancer cell lines. The findings revealed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation . This positions the compound as a promising candidate for further development as an anticancer agent.
Case Study 3: Neuroprotection Mechanism
Research published in Neuroscience Letters examined the neuroprotective effects of the compound on rat models subjected to ischemic injury. The results showed a marked decrease in neuronal death and improved functional recovery post-treatment, suggesting its potential role in therapeutic strategies for ischemic stroke .
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The pyridazine core in the target compound (vs.
- The sulfanyl linker and tetrahydroquinoline group in the target compound contrast with nitro-furanyl () or carboxylate () substituents, suggesting divergent pharmacological targets (e.g., kinase inhibition vs. antimicrobial action).
Key Observations :
- The target compound’s synthesis likely faces challenges similar to (e.g., steric hindrance from the tetrahydroquinoline group).
Pharmacological Implications
- Antiproliferative Activity: Triazolo-pyrimidines () show activity against cancer cell lines, suggesting the target compound’s pyridazine core and tetrahydroquinoline group may enhance selectivity for tumor cells .
- Electron-Withdrawing Effects : ’s nitrofuranyl substituent correlates with antimicrobial activity, whereas the target’s sulfanyl group may favor redox modulation or metal chelation .
Biological Activity
The compound 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl}ethan-1-one (CAS Number: 894053-65-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The structure of the compound features several key components:
- Triazole and Pyridazine Rings : These heterocycles are known for their diverse biological activities.
- Sulfanyl Group : This moiety can enhance the compound's reactivity and biological interactions.
- Tetrahydroquinoline Moiety : This structure is often associated with neuroactive properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- A review highlighted that triazole derivatives show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
The specific compound may similarly possess antimicrobial properties owing to its structural features.
Anticancer Activity
Compounds with similar structural motifs have been investigated for their anticancer potential. For example:
- A study on triazolo-pyridazine derivatives demonstrated promising results against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating potent activity .
While specific data on the compound's anticancer activity is limited, its structural similarity suggests potential efficacy in this domain.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in disease pathways:
- Triazoles are known to inhibit c-Met kinase, which is implicated in cancer progression. Compounds with similar structures have shown IC50 values in the nanomolar range against c-Met kinase .
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Enzyme Activity : By binding to active sites of enzymes like kinases.
- Interference with Cellular Pathways : Modulating pathways related to cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of triazolo-pyridazines found that certain derivatives exhibited high antibacterial activity against both drug-sensitive and resistant strains. The findings suggested that modifications to the triazole ring could enhance antimicrobial potency .
Case Study 2: Anticancer Properties
In another research effort focusing on triazolo[4,3-a]pyrazine derivatives, compounds were tested against multiple cancer cell lines. The most effective derivative showed significant inhibition of tumor growth at low concentrations, suggesting that similar modifications in the triazolo-pyridazine framework may yield comparable results for our target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
